2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide
CAS No.: 314028-93-8
Cat. No.: VC21450156
Molecular Formula: C12H13ClN2O4
Molecular Weight: 284.69g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314028-93-8 |
|---|---|
| Molecular Formula | C12H13ClN2O4 |
| Molecular Weight | 284.69g/mol |
| IUPAC Name | 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C12H13ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |
| Standard InChI Key | NAEWZCAVABKVMB-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
2-Chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the benzamide class. It is characterized by its molecular formula C12H13ClN2O4, indicating the presence of a benzamide core with a chloro and nitro substituent on the benzene ring, and an oxolan-2-ylmethyl group attached to the nitrogen atom. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the synthesis of complex organic molecules.
Synthesis and Preparation
The synthesis of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves several steps, including the preparation of the benzamide core and the introduction of the oxolan-2-ylmethyl group. The process may involve:
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Benzamide Formation: The initial step involves forming the benzamide core, which can be achieved through the reaction of a benzoyl chloride with an amine.
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Introduction of Chloro and Nitro Groups: The chloro and nitro substituents are introduced through electrophilic aromatic substitution reactions.
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Attachment of Oxolan-2-ylmethyl Group: This step involves the reaction of the benzamide nitrogen with an oxolan-2-ylmethyl halide or equivalent.
Potential Applications
While specific applications of 2-chloro-4-nitro-N-(oxolan-2-ylmethyl)benzamide are not widely documented, compounds within the benzamide class are often explored for their biological activities, including antimicrobial and antiviral properties. The presence of the nitro group suggests potential use in the synthesis of compounds with anti-infective properties.
Research Findings and Challenges
Research on this compound is limited, and detailed studies on its biological activity or chemical reactivity are not readily available. Challenges in synthesizing such compounds include controlling the regioselectivity of the chlorination and nitration steps and ensuring the stability of the oxolan-2-ylmethyl group during these reactions.
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